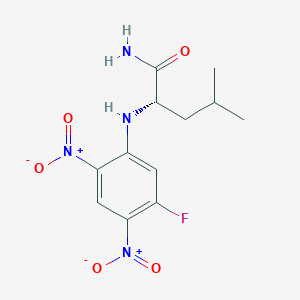

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide

説明

“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide” is a chemical compound with the molecular formula C12H15FN4O5 . It is also known as “Nalpha-(2,4-Dinitro-5-fluorophenyl)-D-leucinamide” and is used as an HPLC labeling reagent for e.e. determination .

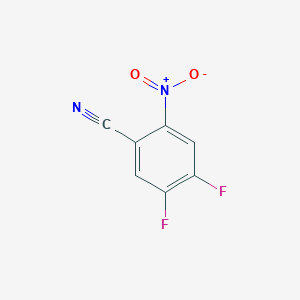

Molecular Structure Analysis

The molecular weight of “Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide” is 314.27 g/mol . The IUPAC name is 2-[(5-fluoro-2,4-dinitrophenyl)amino]-4-methylpentanamide . The InChI Key is WCOZOJGXDVGGIK-UHFFFAOYNA-N .Physical And Chemical Properties Analysis

“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide” appears as a light yellow to yellow to orange powder or crystalline solid . It has a melting point of 170°C .科学的研究の応用

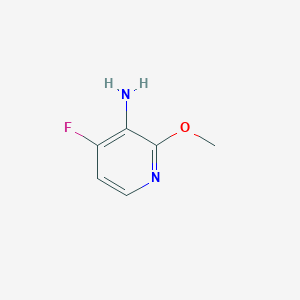

HPLC Labeling Reagent for Enantiomer Determination

This compound is used as an HPLC labeling reagent for enantiomer determination . It is used to improve the detection of underivatized amino acids in high-performance liquid chromatography .

Chiral Derivatizing Agent

“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide” acts as a chiral derivatizing agent . It is used routinely to enhance the separation of stereoisomers .

Reaction with Amino Acids

This compound contains a reactive fluorine atom which can be used for the reaction with a mixture of L- and D-amino acids . The resulting diastereomers can be separated and estimated by HPLC .

Determination of D-Amino Acids

It is used in the determination of D-amino acids . When artificial mixtures of amino acids containing known proportions of L- and D-isomers are derivatized with the reagent and the reaction products analyzed by HPLC, it is possible to determine the relative content of each isomer in the nanomole range .

Separation of DL-Amino Acids

Neutral, acidic, and basic protein DL-amino acids (DL-AA) have been separated by HPLC as diastereomeric derivatives obtained after derivatization with "Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide" .

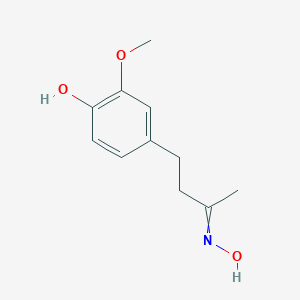

Synthesis of Other Compounds

This compound is used in the synthesis of other compounds. For example, it is used in the synthesis of "®-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide" .

Safety and Hazards

“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide” is classified as a flammable solid . It can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of water . If eye irritation persists, seek medical advice or attention .

作用機序

Target of Action

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide, also known as Pentanamide, is primarily used as a chiral derivatizing agent . It is used for the derivatization of amino acids , which are the primary targets of this compound. The role of amino acids is crucial in protein synthesis and metabolism.

Mode of Action

The compound interacts with amino acids through a process known as derivatization . In this process, the compound forms a covalent bond with the amino acid, resulting in a derivative that can be separated and quantified using high-performance liquid chromatography (HPLC) . This interaction allows for the resolution of D- and L-amino acids .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in amino acid metabolism . By derivatizing the amino acids, the compound can affect the way these molecules are processed and metabolized within the body. The downstream effects of this interaction can influence protein synthesis and other metabolic processes.

Result of Action

The primary molecular effect of the compound’s action is the formation of derivatives of amino acids . These derivatives can then be separated and quantified using HPLC . On a cellular level, this could potentially affect processes that rely on these amino acids, including protein synthesis.

Action Environment

The action, efficacy, and stability of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound is recommended to be stored at room temperature, in a cool and dark place .

特性

IUPAC Name |

(2S)-2-(5-fluoro-2,4-dinitroanilino)-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN4O5/c1-6(2)3-9(12(14)18)15-8-4-7(13)10(16(19)20)5-11(8)17(21)22/h4-6,9,15H,3H2,1-2H3,(H2,14,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOZOJGXDVGGIK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578552 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | |

CAS RN |

178065-29-7 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide [HPLC Labeling Reagent for e.e. Determination] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)

![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)

![(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B63997.png)

![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)